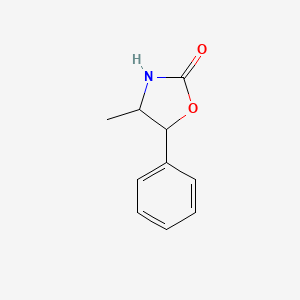

4-Methyl-5-phenyl-1,3-oxazolidin-2-one

Overview

Description

4-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral heterocyclic compound with the molecular formula C₁₀H₁₁NO₂ (average mass: 177.203 g/mol). It features a five-membered oxazolidinone ring substituted with a methyl group at position 4 and a phenyl group at position 5 . Its stereoisomeric forms, such as (4S,5R) and (4R,5S), are critical in asymmetric synthesis, where chirality dictates reactivity and biological activity .

The compound is synthesized via nucleophilic substitution reactions of bis(4-methyl-5-phenyl-1,3-oxazolidin-1-yl)methane or through deamination of 4-MAR (4-methylaminorex), a stimulant drug . It serves as a precursor for optically active oxazolidines and ephedrines, highlighting its utility in stereoselective organic synthesis .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of 4-Methyl-5-phenyl-1,3-oxazolidin-2-one is its use as a chiral auxiliary. This compound enhances the stereoselectivity of reactions aimed at producing chiral molecules with high enantiomeric purity. The compound's structural features allow it to effectively influence the outcome of reactions involving nucleophiles and electrophiles.

Case Study: Synthesis of Chiral Sulfoxides

Research has demonstrated that this compound can be utilized to synthesize chiral sulfoxides. By reacting with carboxylic acids in the presence of coupling agents like diisopropylcarbodiimide, the compound facilitates the formation of sulfoxides with excellent yields and enantiomeric excess .

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in this compound due to its potential in drug development. Its structural similarity to other oxazolidinones, such as Linezolid and Tedizolid, positions it as a candidate for developing new antibacterial agents targeting Gram-positive bacterial infections.

Synthetic Methodologies

Various synthetic methods have been developed to produce this compound efficiently. These methods include traditional heating techniques and innovative microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance the efficiency of preparing oxazolidinones. This technique reduces reaction times significantly while improving yields compared to conventional methods . For instance, using microwave irradiation with appropriate substrates has led to higher conversion rates and better enantiomeric excess.

While the primary focus has been on its synthetic applications, understanding the biological implications of this compound is crucial. Preliminary studies suggest that it may cause skin and eye irritation; however, comprehensive toxicity studies are necessary to evaluate its safety profile fully .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Linezolid | Oxazolidinone antibiotic | Effective against Gram-positive infections |

| Tedizolid | Enhanced oxazolidinone | Improved potency and reduced side effects |

| (4R,5S)-(+)-4-Methyl-5-phenyloxazolidinone | Chiral auxiliary | Effective in producing chiral sulfoxides |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-methyl-5-phenyl-1,3-oxazolidin-2-one?

The synthesis typically involves cyclization of substituted β-amino alcohols with carbonylating agents like triphosgene or carbonyldiimidazole. For example, a two-step protocol may include:

Condensation of (1R,2S)-2-amino-1-phenylpropan-1-ol with methyl chloroformate.

Cyclization under basic conditions (e.g., NaHCO₃) at 0–5°C to form the oxazolidinone ring .

Key Optimization Parameters : Temperature control (<10°C) minimizes epimerization, and inert atmospheres prevent oxidation of sensitive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. The methyl group at C4 appears as a doublet (δ ~1.3 ppm), while the phenyl ring protons resonate as multiplets (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (theoretical [M+H]⁺ = 178.0863) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous oxazolidinones in crystallographic studies .

Q. How does this compound function as a chiral auxiliary?

The oxazolidinone scaffold directs asymmetric induction in aldol, alkylation, and Diels-Alder reactions. Its rigid bicyclic structure enforces facial selectivity, with the phenyl group creating steric bias. Post-reaction cleavage (e.g., LiOH/H₂O₂) regenerates the chiral product .

Q. What are the key physical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Melting Point | 106–109°C | |

| Molecular Weight | 177.19 g/mol | |

| Solubility | Soluble in CH₂Cl₂, THF; insoluble in H₂O |

Q. What stability considerations are relevant for this compound?

The oxazolidinone ring is prone to hydrolysis under strongly acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., THF) minimizes degradation. Stability assays via HPLC monitoring are recommended for long-term studies .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/IPA (90:10) to resolve enantiomers (Rf difference >1.5) .

- Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze the undesired enantiomer .

- Stereoselective Cyclization : Optimize reaction solvents (e.g., toluene vs. DMF) to enhance diastereomeric excess (de >95%) .

Q. How to resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

- Catalyst Purity : Trace metals in reagents (e.g., NaHCO₃) can alter reaction pathways. ICP-MS analysis of catalysts is advised .

- Moisture Sensitivity : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) for reproducible yields .

Case Study: A 20% yield variation was traced to residual H₂O in THF, corrected via molecular sieves .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT Calculations : Analyze transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .

- Molecular Dynamics : Simulate solvent effects on ring-opening kinetics (e.g., activation energy ~25 kcal/mol in H₂O) .

Q. How to troubleshoot low yields in multi-step syntheses?

- Intermediate Trapping : Use LC-MS to identify unstable intermediates (e.g., β-lactam byproducts).

- Leuckart–Wallach Optimization : Adjust stoichiometry of methylating agents (e.g., MeI vs. dimethyl sulfate) to reduce side reactions .

Q. What biological interactions warrant further investigation?

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) via fluorometric assays .

- Cellular Uptake : Radiolabeling (³H or ¹⁴C) tracks intracellular distribution in pharmacokinetic models .

Methodological Guidelines

- Stereochemical Analysis : Combine NOESY (for spatial proximity) with electronic circular dichroism (ECD) for absolute configuration .

- Reaction Scaling : Pilot reactions >5 mmol require slow reagent addition (syringe pumps) to manage exotherms .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Differences

The table below compares key structural features and applications of 4-methyl-5-phenyl-1,3-oxazolidin-2-one with analogous compounds:

Metabolic and Biodegradation Profiles

- Metabolite Formation: this compound is a deamination product of 4-MAR. Its methyl group inhibits hydrolysis of the amino-oxazoline ring, prolonging its half-life compared to aminorex analogs .

- Biodegradability : While 5-methyl-1,3-oxazolidin-2-one is readily biodegradable, the phenyl group in this compound likely reduces biodegradability, though experimental data are lacking .

Preparation Methods

Catalytic Hydrogenation of Oxazolidinone Precursors

Catalytic hydrogenation represents a widely used method for synthesizing 4-methyl-5-phenyl-1,3-oxazolidin-2-one, particularly for generating enantiomerically pure forms. A patented procedure involves hydrogenating (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone using palladium-on-carbon (Pd/C) in 1-butanol under mild conditions (20–25°C, 20–25 psig) . The reaction achieves near-complete conversion (>99.9%) within 5.5 hours, with subsequent isolation of the product via filtration and crystallization.

Optimization of Hydrogenation Parameters

-

Catalyst Loading : A 10% Pd/C catalyst (50% water-wet) at 1.14 g per 20 g substrate ensures efficient hydrogen uptake .

-

Solvent System : 1-Butanol facilitates azeotropic distillation for water removal, critical for maintaining reaction efficiency .

-

Yield : This method yields 85% dextroamphetamine saccharate when coupled with saccharic acid, demonstrating scalability .

Nucleophilic Ring-Opening and Cyclization

Nucleophilic ring-opening of epoxides or aziridines followed by cyclization offers a versatile route. A study synthesized 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one via a two-step process involving HOBt/EDC-mediated coupling and subsequent cyclization .

Reaction Conditions and Outcomes

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HOBt, EDC, DIPEA | 0°C → RT | 12 h | 79.2% |

| 2 | CS₂, DMSO | 100°C | 90 min | 89% |

This method highlights the role of DMSO in facilitating thiolation and cyclization, with inversion of configuration at C-5 observed during thiazolidine formation .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazolidinone synthesis while improving yields and stereoselectivity. A comparative study demonstrated that microwave-assisted reactions reduce processing times from 8 hours to 20 minutes compared to conventional heating .

Key Findings from Microwave Optimization

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Yield | 68–85% | 87–98% |

| Time | 60–480 min | 15–20 min |

| ee | 93–96% | 94–99% |

Using diethyl carbonate as a carbonyl source and sodium methoxide as a base, this approach achieves 96% yield for this compound at 135°C and 100 W .

Enantioselective Synthesis via Chiral Auxiliaries

Enantiomerically pure this compound is critical for asymmetric applications. A resolution method employs rac-cis-4-methyl-5-phenyl-2-oxazolidinone hydrogenated with Pd/C, followed by diastereomeric salt formation using aspartic or sulfuric acid .

Diastereomeric Resolution Outcomes

-

Aspartic Acid Resolution : Yields 83% amphetamine aspartate with 99% ee after recrystallization .

-

Sulfuric Acid Resolution : Achieves 80% amphetamine sulfate with similar enantiomeric excess .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | ee (%) | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80–85 | 5.5–6 h | >99 | Scalability |

| Microwave-Assisted | 87–98 | 15–20 min | 94–99 | Rapid, energy-efficient |

| Nucleophilic Cyclization | 79–89 | 12–90 min | 93–96 | Versatility in substituents |

Properties

CAS No. |

54418-69-8 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |

InChI Key |

PPIBJOQGAJBQDF-UHFFFAOYSA-N |

SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 |

Synonyms |

4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl-5-phenyl-1,3-oxazolidin-2-one, (cis-(+-))-isomer MePh-2-oxazolidinone |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.